molecular formula C22H17BrN4O3S B3619453 N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide

N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide

Cat. No.: B3619453
M. Wt: 497.4 g/mol
InChI Key: AUSBZKJMXZNBAO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a benzoxazole ring, a pyridine ring, an amide group, and a thioamide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole and pyridine rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The amide and thioamide groups would likely have a planar structure as well due to the resonance between the nitrogen’s lone pair and the carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzoxazole and pyridine rings could potentially undergo electrophilic substitution reactions . The amide and thioamide groups could be involved in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the benzoxazole and pyridine rings could contribute to its aromaticity and potentially its UV/Vis absorption properties . The amide and thioamide groups could influence its solubility and reactivity .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore its potential applications in areas such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3S/c1-2-29-17-5-3-4-13(9-17)20(28)27-22(31)25-16-6-7-19-18(10-16)26-21(30-19)14-8-15(23)12-24-11-14/h3-12H,2H2,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSBZKJMXZNBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide
Reactant of Route 4
N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide
Reactant of Route 5
N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide
Reactant of Route 6
N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide

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